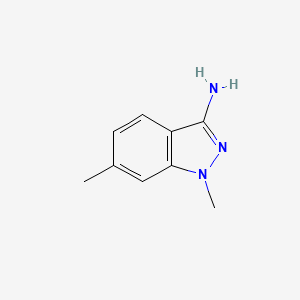

1,6-Dimethylindazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,6-dimethylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-3-4-7-8(5-6)12(2)11-9(7)10/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDQMXDUSNNSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729795 | |

| Record name | 1,6-Dimethyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276113-31-5 | |

| Record name | 1,6-Dimethyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Pathways of 1,6 Dimethylindazol 3 Amine Analogues

Intrinsic Reactivity of 3-Aminoindazoles

The 3-aminoindazole scaffold possesses a unique combination of functional groups that dictate its inherent reactivity. The presence of a free amine group and the indazole skeleton makes these compounds versatile reagents for constructing nitrogen-containing heterocycles. rsc.org The reactivity is influenced by the electronic properties of the indazole ring and the nucleophilicity of the exocyclic amino group.

Synthetic routes to 3-aminoindazoles often involve the reaction of 2-halobenzonitriles with hydrazine (B178648). mdpi.com For instance, 2,6-dichlorobenzonitrile (B3417380) can react with hydrazine hydrate (B1144303) through two possible pathways to form the indazole ring: an initial SNAr reaction followed by intramolecular cyclization, or an initial attack of hydrazine on the cyano group followed by an intramolecular SNAr cyclization. mdpi.comchemrxiv.org The specific pathway can be influenced by the steric and electronic nature of the substituents on the benzonitrile (B105546) ring. mdpi.com

The intrinsic reactivity of 3-aminoindazoles allows them to participate in various transformations, including condensation annulation, denitrogenative transannulation, and rearrangement ring expansion, providing access to a wide array of nitrogen heterocycles. dntb.gov.uarsc.org

Oxidant-Controlled Divergent Reactivity

The reactivity of 3-aminoindazoles can be dramatically altered and controlled by the choice of oxidant, leading to divergent reaction pathways. rsc.org This oxidant-controlled reactivity allows for the selective synthesis of different classes of compounds from the same starting materials. rsc.orgrsc.org

A significant aspect of 3-aminoindazole reactivity is the oxidative cleavage of carbon-nitrogen (C-N) bonds. acs.orgnih.gov This process often occurs under copper catalysis and represents a novel mode of reactivity for these heterocycles. acs.orgnih.gov The cleavage of two C-N bonds within the 3-aminoindazole ring can lead to the formation of a 2-cyanophenyl radical intermediate. researchgate.net This radical species can then participate in various subsequent reactions, such as C-H arylation of (hetero)arenes, to produce aromatic nitrile-containing compounds. acs.orgnih.gov

This C-N bond cleavage strategy has been employed in the C-H arylation of enamines, where 3-aminoindazoles act as novel arylating agents through a radical process. rsc.org Similarly, copper-catalyzed oxidative dual arylation of active alkenes, such as acrylamides, with 3-aminoindazoles leads to the formation of cyanoarylated oxindoles and isoquinolinones through the cleavage of two C-N bonds. acs.orgnih.gov These reactions highlight the utility of 3-aminoindazoles as precursors to cyano-containing arylating agents. researchgate.netacs.org

Denitrogenative ring-opening represents another important transformation of 3-aminoindazoles, often catalyzed by copper. acs.orgcjcatal.com This process involves the extrusion of molecular nitrogen and the cleavage of the indazole ring. The first example of a denitrogenative ring-opening of 3-aminoindazoles involved the copper-catalyzed oxidative cleavage of two C-N bonds to produce aromatic nitrile-containing molecules. acs.orgnih.gov

These denitrogenative reactions can be harnessed to synthesize a variety of functionalized molecules. For instance, the reaction of 3-aminoindazoles with ketene (B1206846) dithioacetals can proceed via a denitrogenative pathway under a Cu/[O] catalytic system, leading to the C-H arylation of the ketene dithioacetals to form aromatic nitrile-derived dithioacetals. rsc.orgrsc.orggrafiati.com This contrasts with the Lewis-acid promoted pathway, which results in annulation products. rsc.orgrsc.org

Transannulation reactions of 3-aminoindazoles involve the transformation of the indazole ring into a different heterocyclic system through a process of ring-opening and subsequent ring-closing. These reactions often proceed via a denitrogenative mechanism. A notable example is the copper-catalyzed denitrogenative transannulation of 3-aminoindazoles with various coupling partners to afford functionalized 3-aminobenzothiophenes and 1-aminoisoquinolines. researchgate.netx-mol.com This transformation follows an "extrude-and-sew" strategy, highlighting an unprecedented radical reactivity of 3-aminoindazoles. researchgate.net

Another example is the copper-catalyzed cascade denitrogenative transannulation/hydrolyzation of 3-aminoindazoles with N-(2-methylallyl)anilines, which yields 2-(aminomethyl)-2-methyl-indanones. researchgate.net The reaction proceeds through a 2-cyanophenyl radical intermediate generated from the oxidative denitrogenation of the 3-aminoindazole. researchgate.net

Radical Chemistry in 3-Aminoindazole Transformations

Radical intermediates play a crucial role in many of the transformations of 3-aminoindazoles, particularly in oxidative and denitrogenative reactions. researchgate.net The generation of a 2-cyanophenyl radical from the oxidative denitrogenation of 3-aminoindazoles is a key mechanistic step in several reactions. researchgate.net This radical can then engage in a variety of bond-forming events.

For example, the copper-catalyzed C-H arylation of enamines with 3-aminoindazoles proceeds via a radical process. rsc.org Similarly, the oxidative dual arylation of active alkenes with 3-aminoindazoles to form cyanoarylated oxindoles and isoquinolinones involves a radical mechanism. acs.orgnih.gov The reaction sequence typically involves the oxidation of the 3-aminoindazole, cleavage of two C-N bonds to form the cyanoaryl radical, addition of this radical to the alkene, and subsequent intramolecular cyclization. acs.org

Furthermore, the denitrogenative transannulation of 3-aminoindazoles to form benzothiophenes and isoquinolines is driven by the generation of radical intermediates. researchgate.netx-mol.com Density functional theory (DFT) calculations have supported the involvement of radical precursors in these transformations. researchgate.net

Annulation Reactions and Construction of Fused Heterocyclic Systems

3-Aminoindazoles are excellent precursors for the construction of fused heterocyclic systems through annulation reactions. These reactions typically involve the condensation of the 3-aminoindazole with a suitable bifunctional electrophile.

A prominent example is the synthesis of pyrimido[1,2-b]indazoles. These fused heterocycles can be prepared through the Lewis-acid promoted [3+3] annulation of 3-aminoindazoles with ketene dithioacetals. rsc.orgrsc.orggrafiati.com This reaction pathway is distinct from the oxidant-controlled denitrogenative C-H arylation mentioned earlier. rsc.orgrsc.org Pyrimido[1,2-b]indazoles can also be synthesized via the condensation of 3-aminoindazoles with 1,3-dialdehydes or β-ketoesters. dntb.gov.uamdpi.comnih.gov For instance, trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-ones can be synthesized by condensing 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.comnih.gov

The resulting fused heterocyclic systems can be further functionalized. For example, chlorinated pyrimido[1,2-b]indazoles can undergo Suzuki-Miyaura cross-coupling and SNAr reactions to introduce further diversity. mdpi.comnih.gov These annulation strategies provide a powerful tool for accessing complex and medicinally relevant scaffolds. dntb.gov.uanih.gov

Data Tables

Table 1: Oxidant-Controlled Divergent Reactivity of 3-Aminoindazoles with Ketene Dithioacetals

| Starting Materials | Reaction Conditions | Major Product Type | Reference |

| 3-Aminoindazole, Ketene Dithioacetal | Lewis Acid (e.g., BF3·OEt2) | Pyrimido[1,2-b]indazole ([3+3] Annulation) | rsc.org, rsc.org |

| 3-Aminoindazole, Ketene Dithioacetal | Cu/[O] Catalytic System | Aromatic Nitrile-Derived Dithioacetal (C-H Arylation) | rsc.org, rsc.org, grafiati.com |

Table 2: Examples of Fused Heterocyclic Systems from 3-Aminoindazole Annulations

| 3-Aminoindazole Analogue | Coupling Partner | Resulting Fused Heterocycle | Reference |

| 3-Aminoindazoles | Ketene Dithioacetals | Pyrimido[1,2-b]indazoles | rsc.org, rsc.org |

| 3-Aminoindazoles | 1,3-Dialdehydes | Pyrimido[1,2-b]indazoles | dntb.gov.ua |

| 3-Aminoindazole derivatives | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-ones | mdpi.com, nih.gov |

| 3-Aminoindazoles | N-(2-methylallyl)anilines | 2-(Aminomethyl)-2-methyl-indanones | researchgate.net |

| 3-Aminoindazoles | Alkynes | 1-Aminoisoquinolines | x-mol.com |

| 3-Aminoindazoles | Thiols | 3-Aminobenzothiophenes | researchgate.net |

Structure Activity Relationship Sar Studies of 1,6 Dimethylindazol 3 Amine Derivatives

Methodological Frameworks for SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for 1,6-dimethylindazol-3-amine and its derivatives employs a combination of computational and experimental techniques to build a comprehensive understanding of how molecular structure dictates biological function. numberanalytics.com

Computational Approaches:

Quantitative SAR (QSAR) Modeling: QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. numberanalytics.comnumberanalytics.com These models use molecular descriptors, which are numerical representations of a molecule's properties, to predict the activity of new, unsynthesized compounds. numberanalytics.com For indazole derivatives, 2D-QSAR and 3D-QSAR models have been used to identify key structural features that influence their inhibitory potential against targets like Glycogen Synthase Kinase-3 Beta (GSK-3β). numberanalytics.cominnovareacademics.in

Molecular Modeling and Docking: These computational methods predict how a ligand (the indazole derivative) will bind to its target receptor, such as a protein kinase. numberanalytics.com Docking studies can reveal the binding mode and estimate the binding affinity, providing insights into crucial interactions like hydrogen bonds and hydrophobic contacts. numberanalytics.comtandfonline.com This information is vital for designing new derivatives with improved potency and selectivity. numberanalytics.com For instance, docking studies have been used to understand the binding of indazole derivatives within the ATP binding pocket of various kinases. nih.gov

Machine Learning: A subset of artificial intelligence, machine learning algorithms can analyze large datasets of molecules and their activities to identify complex patterns that may not be obvious through traditional methods. numberanalytics.com Supervised learning models like Random Forest are increasingly applied in SAR analysis. numberanalytics.com

Experimental Techniques:

X-ray Crystallography: This powerful technique determines the precise three-dimensional structure of a molecule or a ligand-receptor complex. numberanalytics.com Co-crystal structures of indazole derivatives bound to their target kinases provide definitive evidence of the binding mode and key interactions, guiding further drug design. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to study the structure and dynamics of molecules in solution. numberanalytics.com Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can determine the spatial proximity of atoms, which is useful for confirming the position of substituents, such as identifying N1 versus N2 alkylation on the indazole core. mdpi.com

Biochemical and Biophysical Assays: A variety of assays are used to measure the biological activity of the synthesized compounds. For kinase inhibitors, ATP-binding assays like ADP-Glo™ are used to quantify the extent of inhibition. These experimental results provide the essential data for building robust SAR models. numberanalytics.com

By integrating these diverse methodologies, researchers can effectively elucidate the SAR of this compound derivatives, leading to the rational design of more potent and selective therapeutic agents. numberanalytics.com

Influence of Substituent Position and Nature on Biological Activity

The biological activity of indazole-based compounds is highly sensitive to the position and chemical nature of substituents on the core scaffold. mdpi.com SAR studies have demonstrated that modifications at positions 1, 3, and 6 of the indazole ring system significantly impact the potency and selectivity of these molecules, particularly in their role as kinase inhibitors. nih.govnih.gov

The substitution pattern on the indazole nitrogen atoms is a critical determinant of biological activity. The indazole core has two nitrogen atoms, N1 and N2, and methylation at these positions can lead to different biological outcomes. Generally, 1H-indazoles are thermodynamically more stable than their 2H-counterparts. mdpi.com

Methylation at the N1 position, as seen in this compound, is a common feature in many biologically active indazole derivatives. Studies on various indazole series have shown that N-methylation can influence activity, though the effect is context-dependent. For example, in a series of nitric oxide synthase (NOS) inhibitors, N-methylation was found to diminish activity. ebi.ac.ukcsic.es Conversely, in other series targeting different enzymes, N-methylation is a key feature for potency. For instance, a series of 3-aryl-1H-indazoles and their N-methyl derivatives were synthesized and tested for anticancer activity, with some N-methylated compounds showing significant inhibitory effects. mdpi.com The regioselectivity of N-alkylation is a key synthetic challenge, with reaction conditions often influencing whether the N1 or N2 isomer is formed. beilstein-journals.orgrsc.org The presence of the methyl group at N1 can impact the molecule's conformation, solubility, and its ability to interact with the target protein.

Substituents on the benzene (B151609) ring portion of the indazole scaffold play a significant role in modulating biological activity and pharmacokinetic properties. acs.org The methyl group at the C6 position of this compound is particularly important.

SAR studies have revealed that a methyl group at this position can enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes. This can lead to improved drug-like properties. Furthermore, the size and nature of substituents at C5, C6, and C7 are critical, with smaller groups often being preferred, and C6 analogues showing favorable outcomes in some series. acs.org In studies of indazole derivatives as Glycogen Synthase Kinase-3 (GSK-3) inhibitors, the addition of a methyl group to the indazole's phenyl ring led to a notable increase in activity. nih.gov Specifically, aryl groups at the C6 position have been identified as crucial for the inhibitory activities of certain indazole derivatives. nih.gov

The 3-amino group is a cornerstone of the structure for many biologically active indazoles, serving as a critical "hinge-binding" fragment. nih.gov This feature allows the molecule to form key hydrogen bonds with the hinge region of the ATP-binding site in many protein kinases, a common mechanism of action for kinase inhibitors. nih.gov

The importance of this group is highlighted in numerous studies. For example, 3-amino-5-substituted indazoles have served as starting points for the development of potent inhibitors of anaplastic lymphoma kinase (ALK). nih.govmdpi.com The 1H-indazole-3-amine structure is a well-established pharmacophore for kinase inhibition. nih.gov Modifications to this amino group, such as substitution with different functional groups, can modulate binding affinity and selectivity. For instance, replacing a simple amine with a dimethylamine (B145610) did not improve activity in one series of GSK-3 inhibitors, indicating that the primary amine or specific substitution patterns are often optimal for interaction with the target. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms, can play a critical role in the biological activity of drug molecules. Chiral centers in the substituents attached to the this compound core can lead to enantiomers or diastereomers with significantly different potencies and selectivities. mdpi.com

Chiral recognition is a fundamental principle in pharmacology, where a receptor can preferentially bind to one enantiomer over another. mdpi.com While the core this compound is achiral, derivatives often incorporate chiral side chains. For example, in the development of JNK3 inhibitors, changing the chirality of a heterocyclic ring attached to the indazole scaffold was found to be detrimental to binding. nih.gov Similarly, the synthesis of fused pyrazoline derivatives from indazoles can result in specific diastereoisomers, and their precise 3D structure, as elucidated by techniques like 2D NMR, is crucial for understanding their activity. nih.gov Therefore, when designing and synthesizing new derivatives, controlling and characterizing the stereochemistry is essential for developing effective and selective therapeutic agents.

Elucidation of Ligand-Receptor Interactions and Molecular Recognition

Understanding how derivatives of this compound interact with their biological targets at an atomic level is fundamental to rational drug design. This involves elucidating the specific intermolecular forces that govern the binding of the ligand (the drug molecule) to the receptor's binding site, a process known as molecular recognition. nih.gov For indazole-based kinase inhibitors, the primary target is often the ATP-binding pocket of the enzyme. samipubco.com

The indazole scaffold is highly versatile, capable of engaging in multiple types of interactions that stabilize the ligand-receptor complex: samipubco.com

Hydrogen Bonds: The 1H-indazole-3-amine motif is particularly adept at forming hydrogen bonds. nih.gov The amino group at position 3 and the nitrogen at position 2 of the indazole ring frequently act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with the "hinge" region of the kinase ATP-binding site. nih.govnih.gov These interactions are often critical for anchoring the inhibitor in the correct orientation for potent activity.

π-π Stacking and Cation-π Interactions: The aromatic nature of the indazole ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor site. samipubco.combeilstein-journals.org Additionally, cation-π interactions can occur between the electron-rich indazole ring and positively charged residues.

Computational docking studies are instrumental in predicting and visualizing these interactions. biotech-asia.org For example, docking of indazole derivatives into the active site of VEGFR-2 kinase has shown that the indazole N-H group and attached phenyl rings form key hydrogen bonding and hydrophobic interactions. nih.gov Similarly, studies on GSK-3β inhibitors identified essential interacting residues like Val135 and Asp200. innovareacademics.in These computational predictions are often validated by X-ray crystallography, which provides a high-resolution picture of the bound complex, confirming the precise binding mode and interactions. nih.gov The combination of these techniques allows for a detailed understanding of the molecular recognition process, guiding the optimization of derivatives for enhanced potency and selectivity. acs.org

Computational and Theoretical Chemistry Applications for 1,6 Dimethylindazol 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jmchemsci.com It is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecules like 1,6-Dimethylindazol-3-amine. numberanalytics.com

Geometric Optimization and Electronic Structure Analysis

Geometric optimization is a fundamental computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. atomistica.online For this compound, this process involves iterative adjustments of the atomic coordinates until the forces on the atoms are negligible and the total energy is minimized. atomistica.online This optimized geometry is crucial as it represents the most likely conformation of the molecule and serves as the foundation for subsequent calculations. atomistica.online

The choice of a suitable basis set, such as the 6-31G* or the more extensive cc-pVTZ, is critical in these calculations as it defines the mathematical functions used to describe the atomic orbitals. mdpi.comarxiv.org Larger basis sets generally provide more accurate results but at a higher computational expense. mdpi.com

Once the optimized geometry is obtained, the electronic structure of this compound can be analyzed in detail. This includes the determination of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jmchemsci.comarxiv.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. jmchemsci.com These maps illustrate the regions of positive and negative electrostatic potential on the molecular surface, identifying potential sites for electrophilic and nucleophilic attack. For this compound, the amine group would be expected to be a region of negative potential, indicating its nucleophilic character.

Table 1: Representative Data from Geometric Optimization and Electronic Structure Analysis

| Parameter | Description | Typical Calculated Value Range |

| Total Energy | The total electronic energy of the optimized molecular structure. | Varies based on method and basis set |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5 to -7 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1 to 1 eV |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | 4 to 6 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2 to 4 Debye |

Note: The values presented are illustrative and can vary depending on the specific DFT functional, basis set, and solvation model used in the calculation.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. rsc.org By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products. arxiv.org This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. numberanalytics.comatomistica.online

The geometry and energy of the transition state provide crucial information about the feasibility and kinetics of a reaction. numberanalytics.com For instance, in reactions where this compound acts as a nucleophile, DFT can model the formation of new chemical bonds and the breaking of existing ones, providing a step-by-step visualization of the reaction progress. nih.gov The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. pku.edu.cn

Different reaction pathways can be compared to determine the most favorable mechanism. For example, a reaction could proceed through a concerted mechanism, where all bond-making and bond-breaking events occur in a single step, or a stepwise mechanism involving one or more intermediates. pku.edu.cn DFT calculations can help distinguish between these possibilities by comparing the activation energies of the respective transition states. pku.edu.cn

Spectroscopic Property Predictions (e.g., Vibrational Spectra)

DFT calculations can accurately predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model. biointerfaceresearch.comscirp.org One of the most common applications is the prediction of vibrational spectra, such as infrared (IR) and Raman spectra. researchgate.netspectroscopyonline.com

By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. arxiv.org These calculated frequencies can be scaled by an empirical factor to improve agreement with experimental spectra, which are often recorded in the solid state or in solution. aps.org

The predicted vibrational spectrum provides a detailed assignment of the observed absorption bands to specific molecular motions, such as stretching, bending, and torsional modes of the various functional groups in this compound. biointerfaceresearch.com For example, the characteristic N-H stretching vibrations of the amine group and the C-H stretching vibrations of the methyl groups can be identified. This detailed analysis aids in the structural confirmation of the compound.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. jmchemsci.commdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Prediction of Ligand-Protein Binding Modes

In the context of this compound, molecular docking simulations can be used to predict how it might bind to a specific protein target. The process begins with the three-dimensional structures of both the ligand (this compound) and the protein, which are often obtained from X-ray crystallography, NMR spectroscopy, or homology modeling.

The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein. atlantis-press.com These different binding poses are then scored based on a scoring function that estimates the binding affinity. inventi.in The resulting poses provide a prediction of the most likely binding mode(s) of this compound. researchgate.netbiorxiv.org This information is crucial for understanding how the compound might exert a biological effect. For example, the simulations can reveal whether the amine group or the dimethylated indazole ring is oriented towards key amino acid residues in the binding pocket. researchgate.net

Analysis of Binding Energies and Key Intermolecular Interactions

Beyond predicting the binding pose, molecular docking provides an estimation of the binding energy, which is a measure of the strength of the interaction between the ligand and the protein. mdpi.com Lower binding energies generally indicate a more stable and favorable interaction. jmchemsci.com These energies are calculated by the scoring function, which takes into account various intermolecular forces.

A detailed analysis of the docked conformation reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: The amine group of this compound can act as a hydrogen bond donor, while the nitrogen atoms in the indazole ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The methyl groups and the aromatic indazole ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding site. mdpi.com

Ionic Interactions: If the amine group becomes protonated, it can form ionic bonds (salt bridges) with negatively charged amino acid residues like aspartate or glutamate. uvm.edu

By identifying these key interactions, researchers can understand the structural basis for the binding affinity and specificity of this compound for a particular protein target. plos.org This knowledge can then be used to guide the design of new derivatives with improved binding properties.

Table 2: Key Intermolecular Interactions in Ligand-Protein Binding

| Interaction Type | Description | Potential Groups in this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amine group (donor), Indazole nitrogens (acceptors) |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Methyl groups, Indazole ring |

| Van der Waals Forces | Weak, non-specific attractions between atoms due to temporary fluctuations in electron distribution. | All atoms in the molecule |

| Ionic Interactions | Electrostatic attraction between oppositely charged ions. | Protonated amine group |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. imist.maljmu.ac.uk For indazole derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects.

Predictive QSAR models are crucial for estimating the biological activity of novel compounds before their synthesis, thereby saving time and resources. For derivatives of the indazole scaffold, both 2D and 3D-QSAR models have been successfully developed to predict their efficacy for various therapeutic targets.

In a study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, a 2D-QSAR model developed using Multiple Linear Regression (MLR) demonstrated a high correlation coefficient (r²) of 0.9512, indicating strong predictive accuracy. longdom.org This model was further validated by its internal (q²) and external (pred_r²) cross-validation coefficients of 0.8998 and 0.8661, respectively, confirming its reliability. longdom.org Similarly, a 3D-QSAR model for the same series of compounds, using the SWF kNN approach, showed a high internal cross-validation coefficient (q²) of 0.9132. longdom.org

Another QSAR study on 5-substituted-1H-indazole derivatives as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) also yielded significant predictive models. innovareacademics.in These models help in forecasting the binding affinity of new indazole compounds, guiding the design of more potent inhibitors. For a series of aryl thiazole (B1198619) derivatives, a 2D-QSAR model for G+ inhibition activity showed a high correlation coefficient (r²) of 0.9521 and a cross-validated coefficient (q²) of 0.8619. researchgate.net

These examples underscore the power of QSAR in developing robust and predictive models for the biological efficacy of compounds structurally related to this compound. The predictive power of such models allows for the prioritization of synthetic efforts towards molecules with the highest probability of success.

Table 1: Statistical Parameters of Predictive QSAR Models for Indazole Derivatives

| Model Type | Target | Statistical Parameter | Value | Reference |

| 2D-QSAR | TTK Inhibitors | r² | 0.9512 | longdom.org |

| 2D-QSAR | TTK Inhibitors | q² | 0.8998 | longdom.org |

| 2D-QSAR | TTK Inhibitors | pred_r² | 0.8661 | longdom.org |

| 3D-QSAR | TTK Inhibitors | q² | 0.9132 | longdom.org |

| 2D-QSAR | G+ Inhibition | r² | 0.9521 | researchgate.net |

| 2D-QSAR | G+ Inhibition | q² | 0.8619 | researchgate.net |

| 3D-QSAR | Fungal Lumazine Synthase Inhibitors | q² | 0.9109 | researchgate.net |

| 3D-QSAR | Fungal Lumazine Synthase Inhibitors | r² | 0.8450 | researchgate.net |

A key outcome of QSAR analysis is the identification of molecular descriptors that have a significant impact on the biological activity of a compound. researchgate.netnih.govlibretexts.org These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties.

In the QSAR study of indazole derivatives as TTK inhibitors, physicochemical and alignment-independent descriptors were found to be influential in the 2D-QSAR model. longdom.org For the 3D-QSAR model, steric descriptors were identified as crucial factors governing anticancer activity. longdom.org Another study on 5-substituted-1H-indazole derivatives targeting GSK-3β revealed that descriptors such as T_C_N_5, T_2_N_0, SlogP (a measure of lipophilicity), electrostatic potential, and hydrophobicity are important for their biological activity. innovareacademics.in

For a different class of compounds, a membrane-interaction QSAR analysis highlighted that skin irritation potency increases with higher effective concentration for uptake into phospholipid-rich regions, increased binding to these regions, and chemical reactivity as reflected by the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov In a study on petroleum hydrocarbon derivatives, autocorrelation descriptors, information index descriptors, barysz matrix descriptors, and burden modified eigenvalues descriptors were found to be important in affecting their predicted no-effect concentrations. nih.gov

These findings illustrate that by analyzing the contribution of various molecular descriptors, researchers can understand which properties of the this compound scaffold are most important for its biological function and how to modify the structure to enhance its activity.

Table 2: Key Molecular Descriptors for Indazole Derivatives' Activity

| Descriptor Type | Specific Descriptor | Influence on Activity | Target | Reference |

| Physicochemical | Alignment-independent | Influential | TTK | longdom.org |

| Steric | - | Crucial for anticancer activity | TTK | longdom.org |

| Topological | T_C_N_5, T_2_N_0 | Important | GSK-3β | innovareacademics.in |

| Lipophilicity | SlogP | Important | GSK-3β | innovareacademics.in |

| Electronic | Electrostatic potential | Important | GSK-3β | innovareacademics.in |

| Hydrophobic | Hydrophobicity | Important | GSK-3β | innovareacademics.in |

Virtual Screening and Molecular Dynamics Studies

Virtual screening and molecular dynamics simulations are powerful computational tools used to identify potential drug candidates and to study their behavior at an atomic level. nih.govnih.govmedchemexpress.com

Virtual screening involves the computational screening of large chemical libraries to identify molecules that are likely to bind to a specific biological target. nih.govidrblab.org This approach has been successfully applied to identify novel hit compounds based on the indazole scaffold.

In one study, a virtual screening approach led to the identification of an indazole derivative as a hit compound for inhibiting Polo like kinase 4 (PLK4), a target in neuroblastoma. nih.gov Subsequent optimization based on this hit resulted in a potent inhibitor with an IC₅₀ value of 0.9 nM. nih.gov Another study utilized fragment-based virtual screening to design three series of inhibitors for Fibroblast growth-factor receptor 1 (FGFR1), with one series bearing an indazole scaffold. tandfonline.com This led to the identification of a hit compound with an IC₅₀ of 15.0 nM, which was further optimized to a potent inhibitor with an IC₅₀ of 3.3 nM. tandfonline.comfigshare.com

Ligand-based virtual screening has also been employed. For instance, pharmacophore models were used to screen for Asymmetrical Hexahydro-2H-Indazole Analogs of Curcumin as potential inhibitors of the estrogen receptor alpha (ERα), resulting in the identification of seven promising compounds. ugm.ac.id These examples demonstrate the utility of virtual screening in discovering novel and potent molecules with a this compound-like core for various therapeutic applications.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a compound when it is bound to its biological target. mdpi.com These simulations can reveal the stability of the compound-target complex and the key interactions that maintain the binding.

For indazole derivatives, MD simulations have been used to validate the stability of ligand-protein complexes. longdom.orgresearchgate.net In a study of indazole derivatives as TTK inhibitors, MD simulations confirmed the robust binding affinity of the designed compounds within the target proteins. longdom.org Similarly, for novel 3-chloro-6-nitro-1H-indazole derivatives targeting the enzyme Trypanothione (B104310) Reductase (TryR), MD simulations were performed to understand the stability of the compound within the enzyme's active site. tandfonline.com The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) were analyzed to assess the conformational changes and structural fluctuations of the protein-ligand complex over a 50 ns simulation. tandfonline.com

In another study on arylsulphonyl indazole derivatives as potential VEGFR2 kinase ligands, 100-ns-long MD simulations were performed to explore the stability of their binding modes. mdpi.com The RMSD plot for the ligands showed that most of the docking poses were stable inside the kinase pocket. mdpi.com These simulations provide crucial information on the dynamic interactions between indazole-based compounds and their targets, which is essential for understanding their mechanism of action and for further rational drug design.

Future Research Directions and Emerging Paradigms for 1,6 Dimethylindazol 3 Amine

Innovation in Synthetic Methodologies for Complex Indazole Derivatives

The ability to efficiently synthesize complex and diverse indazole derivatives is fundamental to exploring their therapeutic potential. Future efforts concerning 1,6-Dimethylindazol-3-amine will benefit from recent advancements in synthetic organic chemistry that offer greater control, efficiency, and access to novel chemical space.

Key innovative strategies include:

Multicomponent Reactions (MCRs): These reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, allow for the construction of complex molecules like imidazo[1,2-a]pyridines in a single step from simple precursors. mdpi.commdpi.comacs.org This approach is highly efficient for creating libraries of derivatives by varying each component, offering a powerful tool for structure-activity relationship (SAR) studies. mdpi.commdpi.combio-conferences.orgbeilstein-journals.org

Metal-Catalyzed Cross-Coupling: Techniques like the Suzuki-Miyaura and Sonogashira reactions are instrumental for functionalizing the indazole core. nih.gov Palladium- and copper-catalyzed reactions have become standard for forming C-C and C-N bonds, enabling the attachment of various aryl and alkyl groups to the indazole ring system. nih.govorganic-chemistry.org For instance, a general two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles utilizes a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence. acs.org

Green Chemistry Approaches: The use of environmentally benign reagents and conditions is a growing trend. This includes employing sustainable catalysts like copper oxide nanoparticles on activated carbon, using green solvents such as polyethylene (B3416737) glycol (PEG-400) or water, and utilizing energy sources like microwave irradiation to accelerate reactions. repec.orgorganic-chemistry.orgacs.orgnih.gov These methods not only reduce environmental impact but can also improve yields and simplify purification. repec.orgacs.org

Direct C-H Functionalization: These reactions offer a more atom-economical approach by directly modifying the existing C-H bonds on the indazole scaffold, avoiding the need for pre-functionalized starting materials. Rhodium(III)-catalyzed C(sp2)-H activation, for example, has been used to synthesize 3-acylated-2H-indazoles. nih.gov

Flow Chemistry and Automation: Implementing flow chemistry can lead to better control over reaction parameters, improved safety, and easier scalability for the synthesis of indazole libraries.

| Synthetic Method | Description | Key Advantages | Relevant Citations |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form a complex product. | High efficiency, atom economy, rapid access to diverse structures. | mdpi.commdpi.comacs.orgbio-conferences.orgbeilstein-journals.org |

| Metal-Catalyzed Cross-Coupling | Using catalysts (e.g., Palladium, Copper) to form new C-C or C-N bonds. | High functional group tolerance, reliable for core functionalization. | nih.govorganic-chemistry.orgacs.org |

| Green Chemistry Methods | Employing eco-friendly solvents, catalysts, and energy sources. | Reduced waste, improved safety, often higher yields. | repec.orgorganic-chemistry.orgacs.orgnih.gov |

| [3+2] Dipolar Cycloaddition | Reaction of arynes with sydnones to produce 2H-indazoles regioselectively. | Mild conditions, high yields, excellent selectivity for 2H-isomers. | nih.govacs.org |

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the optimization of existing leads before committing to synthetic efforts. frontiersin.org For a scaffold like this compound, these in silico methods can predict biological activity, guide structural modifications, and elucidate binding mechanisms.

Future research should leverage a suite of computational techniques:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. longdom.orgbiotech-asia.org For indazole derivatives, docking studies have been crucial in identifying key interactions with target enzymes like kinases and guiding the design of more potent inhibitors. longdom.orgbiotech-asia.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models correlate the chemical structure of compounds with their biological activity. longdom.orgnih.gov These models can predict the potency of novel derivatives of this compound and highlight which structural features are critical for activity. longdom.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing the stability of the binding interactions. longdom.orgnih.govresearchgate.netscispace.comtandfonline.com This is particularly valuable for confirming the stability of docked poses and understanding how subtle conformational changes can impact affinity. nih.govtandfonline.com

Pharmacophore Mapping: This approach identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. A generated pharmacophore model can be used to screen virtual libraries for new molecules that fit the model and are likely to be active. nih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally to identify potential liabilities early in the drug discovery process, helping to prioritize compounds with more favorable drug-like properties. longdom.orgbiotech-asia.orgresearchgate.net

| Computational Technique | Application in Indazole Drug Discovery | Key Insights | Relevant Citations |

| Molecular Docking | Predicts binding modes and energies of indazole derivatives in protein active sites. | Identifies key amino acid interactions; guides substituent placement for improved affinity. | longdom.orgbiotech-asia.orgrsc.orgresearchgate.net |

| 3D-QSAR | Correlates 3D structural features with biological activity to build predictive models. | Defines steric and electronic fields crucial for potency; predicts activity of new designs. | longdom.orgnih.gov |

| Molecular Dynamics (MD) | Simulates the movement of the ligand-protein complex to assess stability. | Confirms stability of binding; reveals dynamic interactions and conformational changes. | longdom.orgnih.govresearchgate.netscispace.comtandfonline.com |

| Pharmacophore Mapping | Identifies the essential 3D features necessary for biological activity. | Creates a template for virtual screening to find novel, structurally diverse hits. | nih.gov |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Early identification of potential drug-likeness issues to prioritize compounds. | longdom.orgbiotech-asia.orgresearchgate.net |

Integration with Chemical Biology for Deeper Mechanistic Understanding

While computational methods can predict interactions, chemical biology provides the tools to validate these predictions in complex biological systems and uncover the precise mechanism of action. By developing derivatives of this compound into chemical probes, researchers can gain a much deeper understanding of their cellular effects. acs.org

Future directions in this area include:

Development of Chemical Probes: Modifying the this compound scaffold to create high-quality chemical probes is a critical step. acs.orgicr.ac.uk This involves designing potent and selective tool compounds, along with suitable negative controls, to confidently interrogate biological pathways. acs.orgmdpi.com These probes can be equipped with tags (e.g., biotin (B1667282) for pulldowns, fluorophores for imaging) to identify their cellular targets and localization.

Target Identification and Validation: For hits discovered through phenotypic screening, identifying the specific molecular target is a major challenge. Chemical proteomics approaches, such as activity-based protein profiling (ABPP) or affinity-based pulldowns using derivatized probes, can identify the protein targets of an active compound directly from cell lysates. mdpi.comcam.ac.uknih.gov

Mechanism of Action Studies: Once a target is identified, further studies are needed to understand how the compound affects its function. For kinase inhibitors, this includes confirming target engagement in cells (e.g., via Cellular Thermal Shift Assay - CETSA), profiling against a broad panel of kinases to assess selectivity, and using phosphoproteomics to identify downstream substrates and perturbed signaling pathways. cam.ac.uknih.gov Studies on 3-amino-1H-indazole derivatives have revealed mechanisms involving cell cycle arrest and induction of apoptosis. nih.gov

Exploration of New Biological Targets and Pathways

The indazole scaffold is remarkably versatile, with derivatives showing activity against a wide array of biological targets. nih.goveurekaselect.com While much research has focused on protein kinases, the potential of the this compound core extends far beyond this class of enzymes. A forward-thinking research program would systematically explore its potential against both established and novel therapeutic targets.

Emerging and future target areas include:

Protein Kinases: This remains a rich area for discovery. Indazole derivatives have been successfully developed as inhibitors for numerous kinases, including VEGFR, FGFR, and those in the PI3K/AKT/mTOR pathway. nih.govbiotech-asia.orgnih.govnih.govrsc.org Future work could focus on designing highly selective inhibitors for less-studied kinases or developing covalent inhibitors for enhanced potency and duration of action. nih.gov

Epigenetic Targets: Modulators of epigenetic enzymes (e.g., histone deacetylases, methyltransferases) are a growing class of therapeutics. The indazole scaffold could be explored for its potential to interact with these targets.

Metabolic Enzymes: Targeting metabolic pathways that are dysregulated in diseases like cancer is a promising strategy. Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune evasion, is a known target for indazole-based compounds.

Anti-Infective Targets: The emergence of drug-resistant pathogens necessitates the discovery of novel anti-infective agents. Indazole derivatives have shown potential as antileishmanial agents by targeting enzymes like trypanothione (B104310) reductase, and their utility against other bacterial, fungal, or viral targets warrants investigation. tandfonline.com

| Target Class | Examples | Therapeutic Area | Relevant Citations |

| Protein Kinases | VEGFR, FGFR, PI3K/AKT/mTOR, GSK-3β, Aurora Kinases | Cancer, Inflammation | longdom.orgbiotech-asia.orgnih.govnih.govrsc.org |

| Other Enzymes | IDO1, Trypanothione Reductase, PARP | Cancer, Infectious Disease | tandfonline.comtandfonline.com |

| Signaling Pathways | Hypoxia-Inducible Factor (HIF-1α) | Cancer | nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Various | Neurological disorders, Metabolic diseases | N/A |

| Ion Channels | Various | Cardiovascular diseases, Pain | N/A |

By systematically applying these innovative synthetic, computational, and chemical biology strategies, the scientific community can unlock the full therapeutic potential hidden within the this compound scaffold, paving the way for the next generation of targeted medicines.

Q & A

Basic Question: What are the standard synthesis protocols for 1,6-Dimethylindazol-3-amine, and how is its purity validated?

Answer:

The synthesis of this compound typically involves cyclization or condensation reactions using substituted indazole precursors. A common approach includes:

- Step 1: Reacting 6-methylindazole derivatives with methylating agents (e.g., methyl iodide) under basic conditions to introduce the 1-methyl group.

- Step 2: Introducing the 3-amine functionality via nucleophilic substitution or reductive amination, depending on precursor availability .

Purity Validation: - NMR Spectroscopy: Confirms regiochemistry (e.g., distinguishing 1,6- vs. 1,7-dimethyl isomers) and absence of unreacted intermediates.

- Mass Spectrometry (MS): Validates molecular weight (C₉H₁₁N₃, MW: 161.21 g/mol) and detects impurities.

- HPLC: Quantifies purity (>98% as reported in commercial research-grade samples) .

Advanced Question: How can synthesis yields of this compound be optimized for scale-up in academic research?

Answer:

Optimization strategies include:

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity during methylation steps, reducing byproducts like 1,7-dimethyl isomers .

- Solvent Systems: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while controlled pH (e.g., buffered conditions) stabilizes reactive amines .

- Microwave-Assisted Synthesis: Reduces reaction time and improves homogeneity in small-scale batches .

Basic Question: What biological assays are recommended for initial screening of this compound’s bioactivity?

Answer:

- Kinase Inhibition Assays: Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to indazole-based kinase inhibitors .

- Cytotoxicity Screening: Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays.

- Antimicrobial Susceptibility Testing: Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Question: How can researchers resolve contradictory bioactivity data for this compound across studies?

Answer:

Contradictions may arise from:

- Isomeric Purity: 1,6- vs. 1,7-dimethyl isomers (distinguished via NOESY NMR) exhibit differing bioactivities .

- Dose-Dependency: Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear responses.

- Structural Analog Comparison: Test analogs (e.g., 6-chloro or 5-methoxy derivatives) to isolate substituent effects .

Basic Question: What analytical challenges are associated with characterizing this compound, and how are they addressed?

Answer:

Challenges:

- Regiochemical Ambiguity: Differentiation between 1,6- and 1,7-dimethyl isomers.

- Hygroscopicity: Amine group susceptibility to moisture requires anhydrous handling.

Solutions: - 2D NMR (COSY, HSQC): Resolves spatial proximity of methyl groups and amine protons.

- Karl Fischer Titration: Quantifies water content in bulk samples .

Advanced Question: What methodologies are used to study the structure-activity relationship (SAR) of this compound derivatives?

Answer:

- Site-Directed Modifications: Introduce substituents at positions 4 or 5 (e.g., halogens, methoxy groups) to assess steric/electronic effects on target binding .

- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to kinases or GPCRs.

- Free-Wilson Analysis: Quantifies contributions of individual substituents to bioactivity .

Basic Question: What safety and toxicity profiles should be considered when handling this compound?

Answer:

- In Vitro Toxicity: Screen for hepatotoxicity using HepG2 cells and mitochondrial stress assays (JC-1 staining).

- Genotoxicity: Ames test for mutagenic potential.

- Handling Protocols: Use PPE (gloves, lab coat) and fume hoods due to limited toxicity data .

Advanced Question: How can computational modeling guide the design of this compound-based drug candidates?

Answer:

- Pharmacophore Modeling: Identifies essential features (e.g., amine group, methyl substituents) for target engagement.

- ADMET Prediction: Tools like SwissADME predict solubility, logP, and blood-brain barrier penetration.

- Fragment-Based Design: Combine indazole core with fragments from known inhibitors (e.g., imatinib’s pyridine moiety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.